molecular formula C17H16N4O3S2 B3476604 methyl 2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 379239-71-1

methyl 2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3476604
CAS No.: 379239-71-1
M. Wt: 388.5 g/mol
InChI Key: UXTJPNMMZYVMIC-UHFFFAOYSA-N
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Description

Methyl 2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core. Key structural elements include:

  • A cyclopenta[b]thiophene ring system with a methyl ester group at position 3.
  • An amino group at position 2, connected via an acetyl linker to a [1,2,4]triazolo[4,3-a]pyridine moiety bearing a sulfur atom (thio group).

The ester group enhances lipophilicity, which may influence membrane permeability, while the thioacetyl bridge could modulate electronic interactions with biological targets.

Properties

IUPAC Name

methyl 2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-24-16(23)14-10-5-4-6-11(10)26-15(14)18-13(22)9-25-17-20-19-12-7-2-3-8-21(12)17/h2-3,7-8H,4-6,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTJPNMMZYVMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201105952
Record name Methyl 5,6-dihydro-2-[[2-(1,2,4-triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379239-71-1
Record name Methyl 5,6-dihydro-2-[[2-(1,2,4-triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379239-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6-dihydro-2-[[2-(1,2,4-triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been performed on similar compounds. These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity at certain concentrations and to display promising antiviral activity. This suggests that the compound may have similar effects, potentially leading to cell death in certain contexts and inhibiting viral replication.

Comparison with Similar Compounds

Compound A : Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Core Structure : Identical cyclopenta[b]thiophene core.
  • Substituents : Diphenylacetyl group replaces the triazolo-pyridinylthio acetyl moiety.
  • The triazolo-pyridine’s nitrogen-rich heterocycle may offer stronger hydrogen-bonding interactions with enzymatic targets, improving binding affinity .

Compound B : (3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid cyclopropylmethyl-amide

  • Core Structure : Pyrrolo-triazolo-pyrazine fused system instead of triazolo-pyridine.
  • Key Differences: The pyrazine ring in Compound B introduces additional nitrogen atoms, altering electron distribution and redox properties compared to the pyridine in the target compound.

Key Research Findings

Triazolo Heterocycles : The [1,2,4]triazolo[4,3-a]pyridine group in the target compound may confer superior target engagement compared to diphenylacetyl (Compound A) due to its ability to participate in π-π stacking and hydrogen bonding .

Stereochemical Sensitivity : While the target compound’s stereochemistry is unconfirmed, analogs like those in demonstrate that configuration significantly impacts bioactivity (e.g., optical rotation differences affecting receptor binding) .

Solubility Trade-offs : The triazolo-pyridine substituent improves solubility relative to diphenylacetyl but remains less hydrophilic than amide-functionalized derivatives (e.g., Compound B) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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